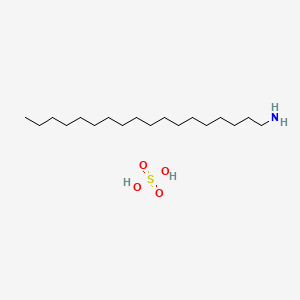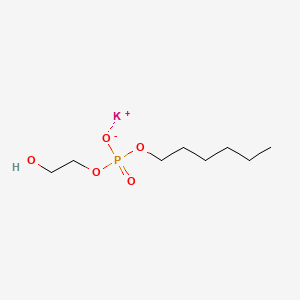
Potassium hexyl 2-hydroxyethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium hexyl 2-hydroxyethyl phosphate is a heterocyclic organic compound with the molecular formula C8H18KO5P and a molecular weight of 264.297581 g/mol . This compound is known for its unique chemical structure, which includes a phosphate group, a hexyl chain, and a 2-hydroxyethyl group. It is primarily used in experimental and research settings .
Vorbereitungsmethoden
The synthesis of potassium hexyl 2-hydroxyethyl phosphate typically involves the reaction of hexyl alcohol with phosphorus oxychloride, followed by the addition of potassium hydroxide. The reaction conditions often require a controlled temperature and pH to ensure the successful formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity levels .
Analyse Chemischer Reaktionen
Potassium hexyl 2-hydroxyethyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates and alcohols.
Reduction: Reduction reactions may yield simpler phosphates and hydrocarbons.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Potassium hexyl 2-hydroxyethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a component in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Wirkmechanismus
The mechanism of action of potassium hexyl 2-hydroxyethyl phosphate involves its interaction with specific molecular targets and pathways. The phosphate group plays a crucial role in modulating biochemical reactions, while the hexyl and 2-hydroxyethyl groups influence the compound’s solubility and reactivity. These interactions can affect various cellular processes, including signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Potassium hexyl 2-hydroxyethyl phosphate can be compared with other similar compounds, such as:
Potassium ethyl phosphate: Similar in structure but with an ethyl group instead of a hexyl group.
Potassium methyl phosphate: Contains a methyl group, making it less hydrophobic than the hexyl derivative.
Potassium butyl phosphate: Features a butyl group, offering different solubility and reactivity properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
85391-10-2 |
|---|---|
Molekularformel |
C8H18KO5P |
Molekulargewicht |
264.30 g/mol |
IUPAC-Name |
potassium;hexyl 2-hydroxyethyl phosphate |
InChI |
InChI=1S/C8H19O5P.K/c1-2-3-4-5-7-12-14(10,11)13-8-6-9;/h9H,2-8H2,1H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
QKSZALLAGAZNMF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCOP(=O)([O-])OCCO.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


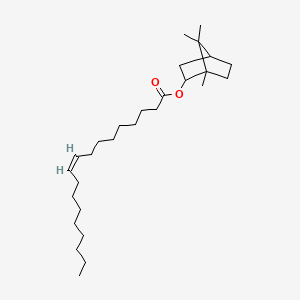

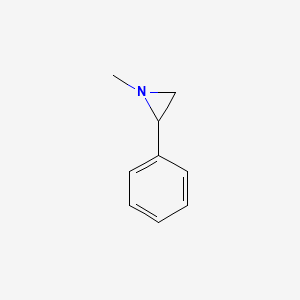

![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)

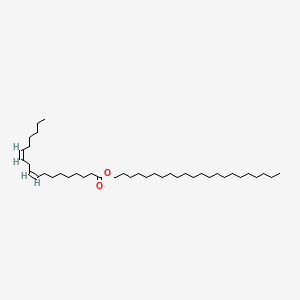
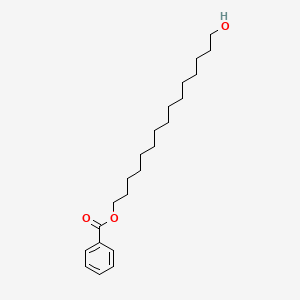
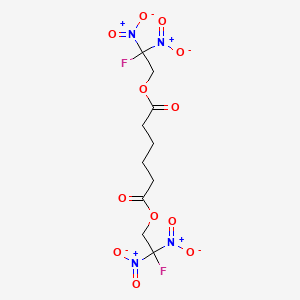


![IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)-](/img/structure/B12644908.png)
